molecular formula C23H20ClN7O2S B10897982 2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10897982
M. Wt: 494.0 g/mol
InChI Key: ZYWIFWZSSMKJAJ-UHFFFAOYSA-N
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Description

2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. CDK2 inhibitors are of significant interest in cancer research due to their ability to selectively target tumor cells .

Preparation Methods

The synthesis of 2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Properties

Molecular Formula

C23H20ClN7O2S

Molecular Weight

494.0 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H20ClN7O2S/c24-17-6-8-19(9-7-17)34(32,33)29-12-10-16(11-13-29)21-27-23-20-14-26-31(18-4-2-1-3-5-18)22(20)25-15-30(23)28-21/h1-9,14-16H,10-13H2

InChI Key

ZYWIFWZSSMKJAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)S(=O)(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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